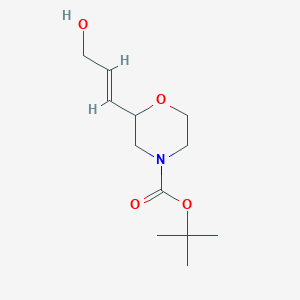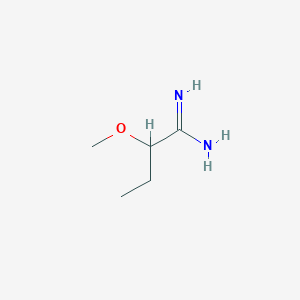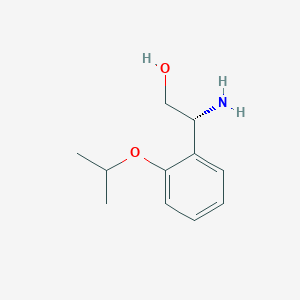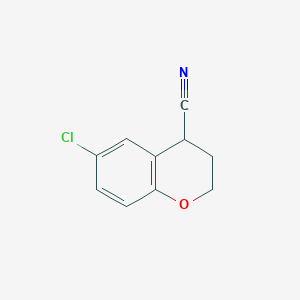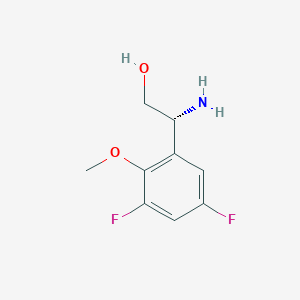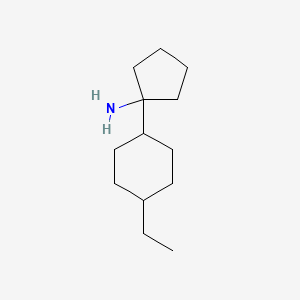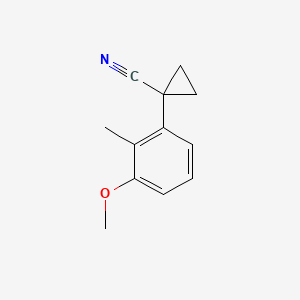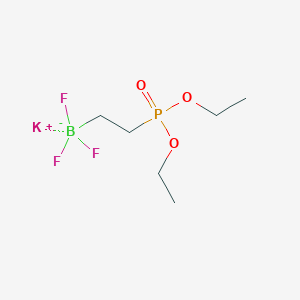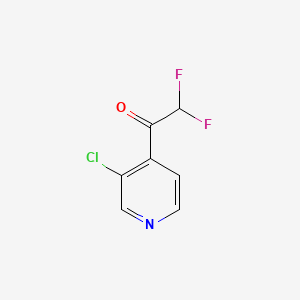
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the third position and a difluoroethanone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-difluoroethanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethanone group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-chloropyridine, followed by nucleophilic addition of the difluoroethanone.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoroethanone group is particularly important for its reactivity and ability to form stable interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropyridin-4-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.
1-(3-Chloropyridin-4-yl)propan-2-ol: Contains a hydroxyl group instead of a ketone.
1-(3-Chloropyridin-4-yl)methanol: Contains a methanol group instead of a difluoroethanone group.
Uniqueness: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Eigenschaften
Molekularformel |
C7H4ClF2NO |
|---|---|
Molekulargewicht |
191.56 g/mol |
IUPAC-Name |
1-(3-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
InChI-Schlüssel |
JPQDRMHBHJNOGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


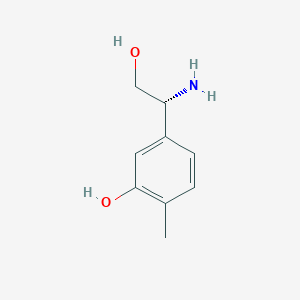


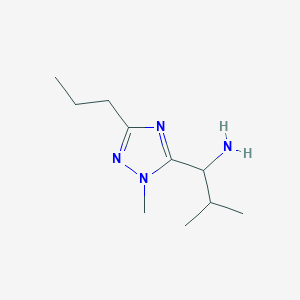
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
